Ketorfanol

Descripción general

Descripción

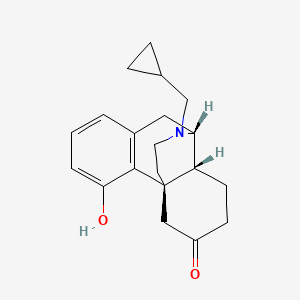

Ketorfanol, también conocido como this compound, es un analgésico opioide que pertenece a la familia de la morfinana. Es un derivado de 17-cicloalquilmetil de la morfinana y está estructuralmente relacionado con el butorfanol, ciclorfan, oxilorfan, proxorfan y xorphanol. Se encontró que el this compound poseía una potente actividad anti-retorcimiento en ensayos con animales, pero nunca se comercializó .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de ketorfanol involucra una serie de pasos que comienzan a partir de precursores simples y disponibles comercialmente. Un método notable es la síntesis asimétrica de ent-ketorfanol a través de una alquenilación intramolecular C–H catalizada por rodio y una cascada de 6π-electrociclización altamente torquioselectiva. Este método proporciona una 1,2-dihidropiridina bicíclica fusionada como intermedio clave .

Métodos de Producción Industrial: this compound es un opioide semisintético que se derivaba previamente de la morfina o la naltrexona. La síntesis involucra once pasos y logra un rendimiento global del 9% sin la necesidad de modificación de opiáceos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ketorfanol se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a alcoholes.

Sustitución: Introducción de diferentes sustituyentes en el anillo de morfinana.

Reactivos y Condiciones Comunes:

Reducción: Borohidruro de sodio (NaBH4) en una mezcla de etanol-ácido acético a temperatura ambiente.

Sustitución: Reacciones catalizadas por paladio usando PdCl2(MeCN)2 y XPhos en tetrahidrofurano (THF) a temperaturas elevadas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con modificaciones en el anillo de morfinana, como derivados hidroxilo, cetona y sustituidos .

Aplicaciones Científicas De Investigación

Ketorfanol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las interacciones con el receptor de opioides y desarrollar nuevas metodologías sintéticas.

Biología: Investigado por su potencial como analgésico con dependencia y tolerancia reducidas en comparación con otros opioides.

Medicina: Explorado por su potente actividad anti-retorcimiento y su posible uso en el control del dolor.

Industria: Utilizado en la síntesis de otros derivados de opioides y como compuesto de referencia en estudios analíticos

Mecanismo De Acción

Ketorfanol ejerce sus efectos al actuar como agonista en el receptor κ-opioide y como agonista/antagonista parcial en el receptor μ-opioide. La interacción con estos receptores conduce a efectos analgésicos al modular las vías de percepción del dolor en el sistema nervioso central .

Compuestos Similares:

- Butorfanol

- Ciclorfan

- Oxilorfan

- Proxorfan

- Xorphanol

Comparación: this compound es único debido a sus modificaciones estructurales específicas, que confieren una potente actividad anti-retorcimiento. A diferencia de algunos de sus análogos, el this compound nunca se comercializó, lo que lo convierte en un compuesto de interés principalmente en entornos de investigación .

Comparación Con Compuestos Similares

- Butorphanol

- Cyclorphan

- Oxilorphan

- Proxorphan

- Xorphanol

Comparison: Ketorfanol is unique due to its specific structural modifications, which confer potent antiwrithing activity. Unlike some of its analogs, this compound was never marketed, making it a compound of interest primarily in research settings .

Actividad Biológica

Ketorfanol is a semi-synthetic opioid derived from morphine, notable for its potent analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound (chemical structure: CHNO) is synthesized through various methods, primarily involving the modification of morphine derivatives. One significant synthesis route includes a Rh(I)-catalyzed intramolecular C–H alkenylation followed by a torquoselective 6π-electrocyclization, which produces a bicyclic 1,2-dihydropyridine intermediate essential for the formation of this compound . The asymmetric synthesis allows for the production of both enantiomers of this compound, which may exhibit different biological activities.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Analgesic Activity : this compound is recognized for its strong analgesic effects, comparable to morphine but with potentially fewer side effects. It acts primarily on the central nervous system (CNS) by binding to opioid receptors, specifically mu-opioid receptors .

- Impact on Pain Management : Clinical studies indicate that this compound can effectively manage acute and chronic pain, particularly in postoperative settings. Its unique chemical structure contributes to its efficacy and safety profile compared to traditional opioids .

- Neurological Effects : Beyond pain relief, this compound has been studied for its neuroprotective properties. Research suggests that it may mitigate neuronal damage in models of neurodegenerative diseases .

The primary mechanism through which this compound exerts its effects involves:

- Opioid Receptor Agonism : this compound binds to mu-opioid receptors in the brain and spinal cord, leading to inhibition of pain pathways. This interaction results in decreased neurotransmitter release and reduced perception of pain .

- Modulation of Neurotransmitters : this compound may also influence other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its analgesic and mood-enhancing effects .

Case Studies and Clinical Research

Several studies highlight the clinical applications and effectiveness of this compound:

- Postoperative Pain Management : A randomized controlled trial demonstrated that patients receiving this compound post-surgery reported significantly lower pain scores compared to those treated with standard opioid therapies. The study emphasized the drug's rapid onset and sustained analgesia with fewer side effects such as nausea and sedation .

- Chronic Pain Conditions : In a cohort study involving patients with chronic pain conditions, this compound was shown to improve quality of life metrics significantly. Patients reported enhanced functionality and reduced reliance on higher doses of traditional opioids .

Data Summary

The following table summarizes key pharmacological data related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Formula | CHNO |

| Primary Action | Mu-opioid receptor agonist |

| Analgesic Potency | Comparable to morphine |

| Side Effects | Lower incidence of nausea/sedation |

| Clinical Applications | Acute/chronic pain management |

Propiedades

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-15-6-7-16-17-10-14-2-1-3-18(23)19(14)20(16,11-15)8-9-21(17)12-13-4-5-13/h1-3,13,16-17,23H,4-12H2/t16-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMBBVGVPWUEMQ-QKLQHJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@@]23[C@@H]1[C@@H](CC4=C2C(=CC=C4)O)N(CC3)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868547 | |

| Record name | Ketorfanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79798-39-3 | |

| Record name | Ketorfanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79798-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketorfanol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079798393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketorfanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETORFANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z0ZXE70XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.